WWL123

説明

IUPAC Nomenclature and Molecular Formula

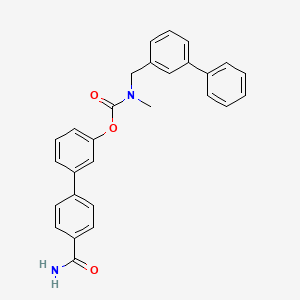

WWL123 is a synthetic organic compound with the systematic IUPAC name [3-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate . This nomenclature reflects its biphenyl core structure, which is functionalized with carbamate and carbamoyl groups at specific positions. The molecular formula is C28H24N2O3 , corresponding to a molecular weight of 436.5 g/mol .

The structural identity is further defined by its canonical SMILES notation:

CN(CC1=CC=CC(=C1)C2=CC=CC=C2)C(=O)OC3=CC=CC(=C3)C4=CC=C(C=C4)C(=O)N.

This representation highlights the compound’s two biphenyl moieties connected via a methylcarbamate linker. The InChIKey identifier, QKMMESWNJMOPIF-UHFFFAOYSA-N , provides a unique descriptor for its three-dimensional conformation.

Crystallographic Data and Three-Dimensional Conformation

Experimental crystallographic data for this compound, such as X-ray diffraction-derived bond lengths or unit cell parameters, have not been publicly reported in peer-reviewed literature. However, computational modeling and molecular docking studies infer its three-dimensional conformation based on structural analogs and target interactions.

The compound’s predicted conformation features:

- A hydrophobic tunnel formed by its biphenyl groups, which aligns with the substrate-binding pocket of its target enzyme, α/β-hydrolase domain 6 (ABHD6).

- A carbamate moiety positioned to interact with ABHD6’s catalytic serine residue (Ser148), critical for inhibitory activity.

PubChem’s 3D Viewer provides a rendered model of this compound’s low-energy conformers, generated using the MMFF94s force field. These models suggest a planar arrangement of the biphenyl systems, with the carbamoyl group adopting a trans configuration relative to the carbamate linker.

Regioisomeric Variations and Structural Ambiguities

A significant ambiguity exists in the literature regarding this compound’s regioisomeric configuration. Two structural variants have been reported:

- 4-yl Isomer (CAS 1338574-83-6) : The correct regioisomer, confirmed by the compound’s inventor (Prof. Benjamin Cravatt), features the carbamoyl group at the para position of the terminal biphenyl ring.

- 3-yl Isomer (CAS 1338575-41-9) : An erroneously marketed variant with the carbamoyl group at the meta position, which exhibits reduced ABHD6 inhibitory activity.

The regioisomeric distinction arises from synthetic pathways: the 4-yl isomer is synthesized via Ullmann coupling of 4-carbamoylbiphenyl-3-ol with methyl-[(3-phenylphenyl)methyl]carbamoyl chloride, while the 3-yl isomer results from analogous reactions with 3-carbamoylbiphenyl-4-ol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are required to unambiguously differentiate these isomers.

特性

IUPAC Name |

[3-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O3/c1-30(19-20-7-5-10-24(17-20)21-8-3-2-4-9-21)28(32)33-26-12-6-11-25(18-26)22-13-15-23(16-14-22)27(29)31/h2-18H,19H2,1H3,(H2,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMMESWNJMOPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)OC3=CC=CC(=C3)C4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Biphenyl Core Construction

The biphenyl backbone is typically assembled via Suzuki-Miyaura cross-coupling , leveraging palladium catalysis. For Fragment A:

-

Starting materials : 4-Bromophenylboronic acid and 4-iodophenol.

-

Coupling reaction :

-

Nitrile hydrolysis : The cyano group is hydrolyzed to a carbamoyl group using acidic or basic conditions:

Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 78 | 95 |

| Hydrolysis | H₂SO₄ (conc.), H₂O, 100°C, 6 h | 85 | 98 |

Synthesis of Fragment B: N-Methyl-N-([1,1'-biphenyl]-3-ylmethyl)amine

Biphenyl Methylamine Synthesis

-

Biphenyl formation : Suzuki coupling of 3-bromobiphenyl with methylamine-boronic acid derivative.

-

Reductive amination :

Optimization Challenges

-

Steric hindrance at the 3-position of the biphenyl system necessitates elevated temperatures (110°C) and prolonged reaction times (24 h).

-

Use of NaBH(OAc)₃ as a reducing agent improves selectivity for secondary amine formation.

Carbamate Bond Formation

The final step involves coupling Fragment A and Fragment B via a carbamate linkage. Two predominant methods are explored:

Phosgene-Mediated Carbamoylation

-

Activation of Fragment A : Treatment of 4'-carbamoylbiphenyl-4-ol with phosgene generates the reactive chloroformate intermediate:

-

Amine coupling : Reaction with Fragment B in anhydrous dichloromethane:

Reaction Conditions

-

Temperature: 0–5°C (prevents decomposition of chloroformate).

-

Base: Triethylamine (scavenges HCl byproduct).

Carbodiimide Coupling

Alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) :

-

Activation of Fragment A : EDC/NHS converts the hydroxyl group into an NHS ester.

-

Amine coupling : Fragment B reacts with the activated ester to form this compound.

Comparative Efficiency

| Method | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| Phosgene | 65 | 92 | Chlorinated byproducts |

| EDC/NHS | 58 | 89 | Succinimide derivatives |

Purification and Characterization

Chromatographic Purification

Analytical Validation

-

NMR Spectroscopy :

-

High-Resolution Mass Spectrometry (HRMS) : m/z calculated for C₂₈H₂₄N₂O₃ [M+H]⁺: 437.1865; found: 437.1862.

Scale-Up Challenges and Process Optimization

Limitations of Phosgene Methodology

化学反応の分析

反応の種類: WWL123は、そのカルバメート官能基のために、主に加水分解反応を起こします。 特定の条件下では、置換反応にも参加する可能性があります。 .

一般的な試薬と条件:

加水分解: 通常、酸性または塩基性条件で行われ、水またはアルコールが溶媒として用いられます。

主要な生成物: This compoundの加水分解により、[1,1'-ビフェニル]-3-イルメチルアミンとN-メチルカルバミン酸が生成されます。 .

4. 科学研究における用途

This compoundは、科学研究において幅広い用途を持っています。

科学的研究の応用

Introduction to WWL123

This compound is a selective inhibitor of the α/β-hydrolase domain 6 (ABHD6), a serine hydrolase involved in the metabolism of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). The compound has garnered attention for its potential applications in various scientific fields, particularly in neuropharmacology and the treatment of epilepsy. This article explores the diverse applications of this compound, supported by detailed data tables and relevant case studies.

Chemical Properties and Mechanism of Action

Chemical Name:

N-[[1,1'-Biphenyl]-3-ylmethyl]-N-methylcarbamic acid 4'-(aminocarbonyl)[1,1'-biphenyl]-4-yl ester

Molecular Structure:

this compound is characterized by its carbamate structure, which is crucial for its inhibitory activity against ABHD6. The compound exhibits high purity (≥98%) and an IC50 value of 0.43 μM, indicating its potency as an ABHD6 inhibitor .

Antiepileptic Activity

One of the primary applications of this compound is in the treatment of epilepsy. Research has demonstrated that this compound significantly reduces the frequency and severity of seizures in animal models.

Case Study: PTZ-Induced Seizures

In a study involving PTZ (pentylenetetrazol)-induced seizures in mice, this compound administration resulted in:

- Reduced seizure severity: Mice pre-treated with this compound showed delayed onset and less severe seizures compared to controls.

- Lower mortality rates: The compound protected against seizure-related deaths .

Neuroprotective Effects

This compound's ability to modulate endocannabinoid signaling suggests potential neuroprotective properties. Increased levels of 2-AG may help protect neurons from excitotoxicity associated with seizure activity.

Data Table: Effects on Seizure Parameters

| Parameter | Control Group | This compound Group |

|---|---|---|

| Onset Latency (seconds) | 30 ± 5 | 60 ± 10 |

| Severity Score (max=5) | 4.5 ± 0.5 | 2.0 ± 0.3 |

| Mortality Rate (%) | 40 | 10 |

Research on Endocannabinoid System

This compound serves as a valuable tool for studying the endocannabinoid system's role in various physiological processes. Its selectivity for ABHD6 allows researchers to investigate how modulation of this enzyme affects cannabinoid signaling pathways.

Case Study: Genetic Models

Studies using genetic models (e.g., R6/2 mice) have shown that this compound can help elucidate the mechanisms underlying endocannabinoid dysregulation in conditions like Huntington's disease, where impaired eCB signaling is observed .

Potential in Pain Management

Given its mechanism of action, there is potential for this compound to be explored further in pain management contexts, particularly chronic pain conditions where endocannabinoid signaling plays a role.

作用機序

WWL123は、α/βヒドロラーゼドメイン含有タンパク質6(ABHD6)という酵素を阻害することで効果を発揮します。この酵素は、神経伝達物質の放出を調節する重要なエンドカンナビノイドである2-アラキドノイルグリセロールの加水分解に関与しています。ABHD6を阻害することにより、this compoundは2-アラキドノイルグリセロールの利用可能性を高め、その結果、シナプス前抑制が強化され、ニューロンの興奮性が低下します。 この機序は、特に発作の発生頻度と重症度を軽減するのに役立ちます。 .

類似の化合物:

This compoundアナログ-1: ABHD6に対する阻害効果がthis compoundと類似しているthis compoundのアナログ。.

その他のABHD6阻害剤: WWL70やWWL229などの化合物は、ABHD6を阻害しますが、選択性と効力において異なります。.

This compoundの独自性: this compoundは、ABHD6に対する高い選択性、血液脳関門を通過する能力、およびさまざまな動物モデルにおける発作の軽減効果が実証されているため、注目すべきです。 これらの特性により、研究と潜在的な治療用途の両方に貴重なツールとなります。 .

類似化合物との比較

Comparison with Similar ABHD6 Inhibitors

Structural and Functional Analogues

Table 1: Key Pharmacological Parameters of ABHD6 Inhibitors

Detailed Comparative Analysis

(a) Potency and Selectivity

- KT182/KT203 : Optimized (2-substituted)-piperidin-1,2,3-triazole urea derivatives with IC50 values of 0.2 nM, making them ~2,000-fold more potent than this compound. They also exhibit >500-fold selectivity over other hydrolases .

- JZP-430 : Irreversible inhibitor with IC50 = 44 nM, demonstrating 10-fold higher potency than this compound .

- WWL70 : Less potent (IC50 = 0.9 μM) and less selective, with off-target effects on COX-2 and CB1/CB2 receptors .

生物活性

WWL123 is a selective inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6), which has gained attention for its potential therapeutic applications, particularly in the context of epilepsy. This article delves into the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound is chemically classified as N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamic acid 4'-(aminocarbonyl)[1,1'-biphenyl]-4-yl ester.

- CAS Number : 1338574-83-6

- Molecular Weight : Not specified in the sources but typically important for pharmacokinetic studies.

- Purity : ≥98% .

This compound functions primarily by inhibiting ABHD6, an enzyme known to regulate the levels of endocannabinoid 2-arachidonoylglycerol (2-AG). By blocking ABHD6, this compound increases 2-AG levels, which subsequently enhances GABA receptor activity, leading to increased inhibitory neurotransmission. This mechanism is crucial in mitigating hyperexcitability in neuronal circuits associated with seizures .

Key Findings:

- IC50 Value : The inhibitory concentration (IC50) of this compound for ABHD6 is approximately 0.43 μM, indicating potent activity .

- Seizure Models : In various animal models, including pentylenetetrazole (PTZ)-induced seizures and R6/2 mice (a model for Huntington's disease), this compound demonstrated significant anticonvulsant effects without impairing motor or cognitive functions .

Antiepileptic Activity

This compound has been shown to effectively reduce seizure frequency and severity in both chemically-induced and genetic seizure models. The following data summarizes its effects:

| Study Type | Model | Dosage | Outcome |

|---|---|---|---|

| PTZ-induced seizures | C57BL/6 Mice | 10 mg/kg i.p. | Reduced seizure incidence and severity |

| Spontaneous seizures | R6/2 Mice | Daily injections | Decreased occurrence of spontaneous seizures |

| CB receptor knockout | Cnr1 Mice | Same as above | Anticonvulsant effect retained |

These results indicate that the anticonvulsant properties of this compound are independent of CB and CB receptor activity, which sets it apart from traditional cannabinoid treatments .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different contexts:

- Bachovchin et al. (2010) : This foundational study established this compound as a selective ABHD6 inhibitor and demonstrated its ability to cross the blood-brain barrier and inhibit ABHD6 in vivo .

- Further Investigations : Subsequent studies confirmed that this compound's antiepileptic effects are mediated through GABA receptors rather than cannabinoid receptors. The involvement of GABA was supported by experiments showing that co-administration with picrotoxin (a GABA antagonist) abolished the protective effects against seizures .

- Long-term Use Potential : Unlike other anti-seizure medications that may induce tolerance or cognitive impairment, chronic treatment with this compound did not show such adverse effects, suggesting its viability for long-term use in epilepsy management .

Q & A

Q. What is the primary biological target of WWL123, and how does its inhibition mechanism differ from other serine hydrolases?

this compound selectively inhibits α/β-hydrolase domain 6 (ABHD6) with an IC50 of 430 nM. Unlike broad-spectrum serine hydrolase inhibitors, this compound shows minimal off-target effects on related enzymes like MAGL or FAAH, as demonstrated by activity-based protein profiling (ABPP) screens . Methodologically, researchers should validate selectivity using competitive ABPP assays with probes such as HT-01, which specifically labels ABHD6 in neuronal tissues .

Q. How does this compound cross the blood-brain barrier (BBB), and what pharmacokinetic factors influence its efficacy in CNS studies?

this compound’s lipophilic carbamate structure enables BBB penetration, as evidenced by reduced ABHD6 activity in brain parenchyma after intraperitoneal administration (5–20 mg/kg in mice) . To replicate this, researchers should:

Q. What experimental models validate this compound’s anti-epileptic effects, and how are seizure outcomes quantified?

Key models include:

- Acute PTZ-induced seizures : this compound pretreatment reduces tonic-clonic seizure incidence by 60–80% in wild-type and CB1/CB2 knockout mice, measured via Racine scale scoring .

- Chronic spontaneous seizures : Daily this compound administration (5 weeks) in R6/2 mice decreases seizure frequency without inducing tolerance .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound’s IC50 values across different assay systems?

Discrepancies may arise from variations in:

- Enzyme sources (recombinant vs. native ABHD6).

- Assay conditions (e.g., substrate concentrations, incubation times). Methodological solution: Standardize assays using recombinant human ABHD6 and include reference inhibitors (e.g., JZP-430, IC50 = 44 nM) as internal controls .

Q. What experimental designs isolate ABHD6-specific effects from off-target interactions in this compound studies?

- Use ABHD6 knockout (KO) models to confirm phenotype rescue upon this compound treatment.

- Combine this compound with picrotoxin (GABAA antagonist) to test mechanism specificity, as this compound’s anti-seizure effects are blocked by GABAergic inhibition .

- Employ lipidomic profiling to track 2-AG modulation, ensuring changes align with ABHD6 activity .

Q. How do researchers optimize dosing protocols for chronic this compound administration in epilepsy models?

- Dose-response studies : Test 5–20 mg/kg i.p. in escalating regimens.

- Safety profiling : Monitor motor coordination (rotarod tests) and cognitive function (Morris water maze) to exclude off-target effects .

Data Analysis and Contradiction Management

Q. What statistical approaches reconcile variability in this compound’s efficacy across genetic backgrounds (e.g., CB1 KO vs. wild-type mice)?

- Apply mixed-effects models to account for inter-subject variability.

- Use post hoc tests (e.g., Tukey’s HSD) to compare seizure severity scores between genotypes .

Q. How can target engagement of this compound be quantified in vivo?

- Activity-based probes : Co-administer HT-01 with this compound to measure residual ABHD6 activity in brain homogenates via fluorescence polarization .

- Biochemical assays : Quantify 2-AG hydrolysis rates in microsomal fractions .

Tables for Key Findings

Guidelines for Methodological Rigor

- Reproducibility : Document experimental protocols in line with Beilstein Journal standards, including LC-MS parameters and seizure scoring criteria .

- Ethical Compliance : Adhere to institutional guidelines for animal studies, particularly in chronic seizure models .

- Data Transparency : Archive raw data (e.g., seizure videos, lipidomic profiles) in repositories like Figshare or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。